BenchChemオンラインストアへようこそ!

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Scaffold topology Heterocyclic isomerism Physicochemical differentiation

This 1,2-benzothiazine 1,1-dioxide differs from classic oxicams by its 4-phenyl, unsubstituted N-2, and 6-chloro groups. The N-2 position enables N-alkylation/acylation library synthesis. Favorable LogP (2.9) and TPSA (80.8 Ų) predict cell permeability. Use alongside the 2,1-isomer (CAS 7230-07-1) to probe scaffold topology SAR. Reference standard for oxicam impurity analysis. Order now for your next lead optimization campaign.

Molecular Formula C16H12ClNO4S
Molecular Weight 349.8 g/mol
CAS No. 1291834-61-1
Cat. No. B6483610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
CAS1291834-61-1
Molecular FormulaC16H12ClNO4S
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)C3=CC=CC=C3
InChIInChI=1S/C16H12ClNO4S/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)23(20,21)18-15/h2-9,18H,1H3
InChIKeyRJAYUFTWFJAIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloro-1,1-Dioxo-4-Phenyl-2H-1,2-Benzothiazine-3-Carboxylate (CAS 1291834-61-1): Procurement-Grade Overview of a Structurally Differentiated 1,2-Benzothiazine Dioxide Scaffold


Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate (CAS 1291834-61-1) is a synthetic small-molecule member of the 1,2-benzothiazine 1,1-dioxide family—the same heterocyclic core that underpins the oxicam class of NSAIDs [1]. The compound is characterized by a 2H-1,2-benzothiazine ring bearing a 1,1-dioxide (sulfone) group, a 6-chloro substituent on the fused benzene ring, a 4-phenyl group, and a methyl ester at the 3-carboxylate position. Its molecular formula is C₁₆H₁₂ClNO₄S, with a molecular weight of 349.8 g/mol, a computed LogP (XLogP3) of 2.9, and a topological polar surface area (TPSA) of 80.8 Ų [2]. Unlike the classic oxicam pharmacophore (e.g., piroxicam, meloxicam), this compound lacks the 4-hydroxy and N-2-methyl substitutions and instead presents a 4-phenyl group and an unsubstituted N-2 position, which fundamentally alters its hydrogen-bonding capacity, metal-chelating potential, and metabolic vulnerability [1].

Why Methyl 6-Chloro-1,1-Dioxo-4-Phenyl-2H-1,2-Benzothiazine-3-Carboxylate Cannot Be Interchanged with Other Benzothiazine Dioxides or Oxicam Derivatives


Within the benzothiazine 1,1-dioxide family, even superficially minor structural variations produce substantial differences in molecular recognition, physicochemical properties, and biological target engagement [1]. The 1,2-benzothiazine 1,1-dioxide scaffold is known to exert anti-inflammatory activity not only through classical COX inhibition but also via mPGES-1, 11β-HSD1, cytokine suppression, and kinase modulation—mechanisms that are exquisitely sensitive to the C-3, C-4, N-2, and C-6 substitution pattern [1]. The target compound's unique combination of a C-4 phenyl group (vs. the 4-hydroxy typical of oxicams), a C-3 methyl ester (vs. carboxamide in piroxicam), an unsubstituted N-2 position, and the 6-chloro substituent defines a chemotype that is structurally excluded from the oxicam SAR continuum and may engage distinct biological targets [1][2]. Additionally, the 2H-1,2-benzothiazine topology differs fundamentally from the 2,1-benzothiazine isomer (CAS 7230-07-1), leading to divergent LogP (2.9 vs. 4.16) and TPSA (80.8 vs. 91.85 Ų) values that predict different membrane permeability and oral absorption profiles [2]. Generic substitution with a piroxicam analog, a 2,1-benzothiazine isomer, or an N-alkylated derivative would therefore constitute a different chemical entity with non-interchangeable properties.

Methyl 6-Chloro-1,1-Dioxo-4-Phenyl-2H-1,2-Benzothiazine-3-Carboxylate: Quantitative Differentiation Evidence vs. Closest Structural Analogs


1,2-Benzothiazine vs. 2,1-Benzothiazine Topology: Scaffold Isomerism Drives Divergent Physicochemical Profiles

The target compound adopts the 2H-1,2-benzothiazine 1,1-dioxide topology, whereas CAS 7230-07-1 is a 1,2-dihydro-2λ6-benzo[c][1,2]thiazine (i.e., 2,1-benzothiazine) isomer. This topological difference produces a LogP shift from 2.9 (target) to 4.16 (2,1-isomer) and a TPSA increase from 80.8 Ų to 91.85 Ų [1]. The higher LogP of the 2,1-isomer (+1.26 log units) corresponds to an approximately 18-fold increase in calculated n-octanol/water partition coefficient, predicting substantially higher membrane retention and different tissue distribution. The 11.05 Ų larger TPSA of the 2,1-isomer also places it above the 90 Ų threshold commonly associated with diminished oral bioavailability, whereas the target compound's TPSA of 80.8 Ų remains within the favorable range for oral absorption [1].

Scaffold topology Heterocyclic isomerism Physicochemical differentiation Medicinal chemistry

C-3 Methyl Ester vs. Carboxamide: Functional Group Differentiation from the Oxicam Pharmacophore

The target compound carries a C-3 methyl ester (–COOCH₃), whereas all clinically used oxicams (piroxicam, meloxicam, tenoxicam, lornoxicam) feature a C-3 carboxamide (–CONHR) group [1]. The carboxamide NH acts as a hydrogen-bond donor critical for COX-2 active-site engagement in the oxicam series; structural biology studies have demonstrated that the carboxamide NH of piroxicam forms a direct hydrogen bond with Ser-530 in the COX-2 active site. Replacement with a methyl ester eliminates this H-bond donor capability while introducing a stronger H-bond acceptor (ester carbonyl). Additionally, the ester is susceptible to plasma and hepatic esterase-mediated hydrolysis, producing the corresponding carboxylic acid metabolite, whereas the carboxamide is metabolically stable to this pathway. In the 1,2-benzothiazine 1,1-dioxide review literature, compounds bearing ester functionality at C-3 have demonstrated anti-inflammatory activity operating through non-COX mechanisms including mPGES-1 inhibition and cytokine modulation [1], suggesting that the ester chemotype may access alternative anti-inflammatory targets distinct from the COX-2-dependent oxicam mechanism.

Functional group bioisosterism Oxicam pharmacology Hydrogen bonding COX inhibition

C-4 Phenyl vs. C-4 Hydroxy Substitution: Impact on Metal Chelation, Tautomerism, and Solubility

The target compound features a C-4 phenyl substituent, in contrast to the C-4 hydroxyl group universally present in the oxicam class (piroxicam, meloxicam, isoxicam) [1]. The C-4 OH in oxicams participates in keto-enol tautomerism and is essential for metal-chelating properties (e.g., the enolate form chelates divalent cations), which contributes to both their gastrointestinal side-effect profile and their analytical detection. The target compound's 4-phenyl group is not capable of tautomerism or metal chelation, which predicts an absence of the metal-dependent ulcerogenic mechanism associated with oxicams. On the basis of class-level comparisons from structurally characterized 4-phenyl-1,2-benzothiazine 1,1-dioxide analogs, replacement of 4-OH with 4-phenyl has been associated with a shift to alternative anti-inflammatory mechanisms [1]. Furthermore, the 4-phenyl group increases the compound's hydrophobicity (contributing to the LogP of 2.9) relative to the more polar 4-hydroxy oxicam core, which has implications for protein binding and tissue penetration.

C-4 substitution Metal chelation Keto-enol tautomerism Solubility Oxicam comparison

Unsubstituted N-2 Position: Differentiation from N-Methylated Oxicam and 1,2-Benzothiazine Analogs

The target compound bears a free N–H at the 2-position of the thiazine ring, whereas piroxicam, meloxicam, and most pharmacologically characterized 1,2-benzothiazine 1,1-dioxides carry an N-2 methyl or other alkyl substituent [1]. Within the 1,2-benzothiazine SAR literature, the N-2 substituent is a critical determinant of both anti-inflammatory potency and COX-2 selectivity. Kwon's group demonstrated that compounds lacking an N-2 substituent (R₁ = H) were completely inactive in the carrageenan-induced paw edema assay, whereas the corresponding N-2-methyl analogs exhibited potent anti-inflammatory and analgesic activity [1]. However, more recent studies indicate that some N-unsubstituted 1,2-benzothiazine 1,1-dioxides display activity through non-COX mechanisms (e.g., mPGES-1 inhibition) that do not require N-alkylation [1]. Additionally, the unsubstituted N-2 position provides a synthetic handle for late-stage N-functionalization (alkylation, acylation, sulfonylation), enabling modular diversification that is not possible with pre-alkylated analogs.

N-2 substitution N-H hydrogen bonding Metabolic stability Oxicam comparison

6-Chloro Substituent Effect: Electronic Modulation and Lipophilicity Enhancement Relative to Unsubstituted and Fluoro Analogs

The 6-chloro substituent on the fused benzene ring of the target compound imparts distinct electronic and lipophilic properties. The computed LogP of 2.9 for the 6-chloro compound reflects the lipophilic contribution of chlorine (Hammett σₘ = +0.37, Hansch π = +0.71) [1]. By class-level extrapolation from the 1,2-benzothiazine 1,1-dioxide literature, halogen substitution at the 6-position modulates both the electron density of the aromatic ring (affecting π-stacking interactions with biological targets) and metabolic stability (blocking potential sites of CYP450-mediated aromatic hydroxylation). Within the broader 1,2-benzothiazine 1,1-dioxide review covering compounds synthesized from the 1990s to 2025, chloro-substituted benzothiazine derivatives have shown potent anti-inflammatory activity in both in vivo and in vitro models, with some 6-substituted analogs demonstrating stronger activity than traditional NSAIDs [1]. The 6-chloro derivative is expected to exhibit greater metabolic stability than the corresponding unsubstituted analog due to the electron-withdrawing and steric effects of chlorine at a position susceptible to oxidative metabolism.

Halogen substitution Electronic effects Lipophilicity Metabolic stability

Topological Polar Surface Area and Drug-Likeness: Target Compound Within Favorable Oral Bioavailability Space vs. Comparator Isomer

The target compound's computed topological polar surface area (TPSA) of 80.8 Ų falls within the established Veber threshold of ≤140 Ų for oral bioavailability and, critically, below the more stringent 90 Ų threshold often used for CNS and intracellular target access [1]. In contrast, the 2,1-benzothiazine isomer (CAS 7230-07-1) has a TPSA of 91.85 Ų, exceeding the 90 Ų benchmark and predicting reduced membrane permeation rates . Additionally, the target compound has a computed pKa of 4.45 ± 0.60 [1], corresponding to the N-2 sulfonamide NH acidity. This pKa value indicates that the compound exists predominantly in its neutral form at physiological pH (7.4), favoring passive membrane diffusion—unlike piroxicam (pKa ~6.3 for the 4-OH enol), which is partially ionized at intestinal pH and relies on active transport mechanisms.

Drug-likeness Oral bioavailability TPSA Veber rules Physicochemical profiling

Methyl 6-Chloro-1,1-Dioxo-4-Phenyl-2H-1,2-Benzothiazine-3-Carboxylate: Prioritized Research and Procurement Application Scenarios


Medicinal Chemistry Diversification: Late-Stage N-2 Functionalization for Non-COX Anti-Inflammatory Lead Generation

The unsubstituted N-2 position provides a unique synthetic handle absent in N-methylated oxicam analogs [1]. Research groups pursuing non-COX anti-inflammatory mechanisms (mPGES-1, 11β-HSD1, kinase inhibition, or cytokine modulation) can use the target compound as a diversification-ready scaffold for systematic N-alkylation, N-acylation, or N-sulfonylation library synthesis. The pre-installed 6-chloro and 4-phenyl groups provide favorable LogP (2.9) and TPSA (80.8 Ų) [2] for cell permeability, while the C-3 methyl ester can be retained, hydrolyzed to the carboxylic acid, or converted to diverse amides for further SAR exploration.

Head-to-Head Comparator Studies: 1,2-Benzothiazine vs. 2,1-Benzothiazine Topology in Target Engagement Profiling

The target compound and its 2,1-benzothiazine isomer (CAS 7230-07-1) constitute a matched molecular pair for investigating how heterocyclic topology (1,2- vs. 2,1-fusion) affects target binding, cellular activity, and pharmacokinetic behavior [1][2]. With a LogP difference of 1.26 units and a TPSA difference of 11.05 Ų, parallel testing of both isomers in cellular permeability assays (PAMPA, Caco-2) and target engagement panels can generate SAR insights applicable across the benzothiazine dioxide chemical space. This is particularly relevant for CROs and screening centers building annotated compound libraries organized by scaffold topology.

In Vitro Pharmacology: Cellular Phenotypic Screening for Non-COX Anti-Inflammatory Mechanisms

Based on class-level evidence that 1,2-benzothiazine 1,1-dioxides with non-oxicam substitution patterns (4-phenyl, C-3 ester, unsubstituted N-2) can exhibit anti-inflammatory activity through mPGES-1 inhibition, cytokine suppression (TNF-α, IL-6), and kinase modulation [1], the target compound is prioritized for phenotypic screening cascades in LPS-stimulated PBMC or macrophage models. Its TPSA of 80.8 Ų—below the 90 Ų threshold for intracellular access [2]—makes it well-suited for cell-based assays requiring cytoplasmic or nuclear target engagement, as opposed to the 2,1-isomer (TPSA 91.85 Ų) which may exhibit reduced cellular uptake .

Analytical Reference Standard: Differentiating 1,2-Benzothiazine Impurities from Oxicam-Related Substances

The target compound's unique combination of structural features—4-phenyl (no 4-OH), C-3 methyl ester, and 6-chloro—makes it chromatographically distinct from all oxicam-related impurities (e.g., piroxicam impurity J, meloxicam impurity E) [1]. Analytical laboratories supporting pharmaceutical quality control or forensic analysis of NSAID formulations can employ the target compound as a reference standard to confirm the absence of this specific 1,2-benzothiazine chemotype, which is not a known metabolite or degradation product of clinically approved oxicams. The compound's predicted pKa of 4.45 facilitates chromatographic method development with retention behavior that differs markedly from oxicam impurities that carry ionizable 4-OH groups.

Quote Request

Request a Quote for methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.